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Compound of Interest

Compound Name: 4-Methylpyrimidine

Cat. No.: B018481

This technical guide provides a comprehensive overview of the chemical properties, structure,
synthesis, reactivity, and potential biological significance of 4-methylpyrimidine. The
information is intended for researchers, scientists, and professionals in the field of drug
development and medicinal chemistry.

Chemical Structure and Identification

4-Methylpyrimidine is a heterocyclic aromatic organic compound. Its structure consists of a
pyrimidine ring substituted with a methyl group at the fourth position.[1]

IUPAC Name: 4-methylpyrimidine[2] Molecular Formula: CsHeN2z[2] Canonical SMILES:
CC1=CN=CN=C1[2] InChl: InChl=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3[2] InChIKey:
LVILGAOSPDLNRM-UHFFFAOYSA-N[2] CAS Number: 3438-46-8[2]

Physicochemical Properties

4-Methylpyrimidine is a colorless liquid with an amine-like odor.[2] It is soluble in water and
organic solvents. Key quantitative properties are summarized in the table below.
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Property Value Reference(s)
Molecular Weight 94.11 g/mol [2]

Melting Point Not available

Boiling Point 141-142 °C [Sigma-Aldrich]
Density 1.031 g/mL at 25 °C [Sigma-Aldrich]
Refractive Index (n20/D) 1.496 [Sigma-Aldrich]
Flash Point 40 °C (closed cup) [Sigma-Aldrich]
Vapor Pressure 4.63 mmHg [2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-methylpyrimidine.

'H NMR: Spectral data is available and can be found in various databases. [ChemicalBook]

o 13C NMR: Detailed spectral information is accessible for further structural analysis.
[SpectraBase]

e Mass Spectrometry: The mass spectrum of 4-methylpyrimidine is well-documented. [NIST]

« Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional
groups present in the molecule. [NIST]

Synthesis and Reactivity

4.1. Synthesis

The primary synthetic route to the pyrimidine core involves the condensation of a B-dicarbonyl
compound with an N-C-N synthon, such as an amidine or urea.[3] While a specific, detailed

protocol for the synthesis of 4-methylpyrimidine is not readily available in the cited literature, a
general experimental procedure can be adapted from analogous pyrimidine syntheses.

Representative Experimental Protocol for Pyrimidine Synthesis:
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This protocol is a general representation and may require optimization for the specific synthesis
of 4-methylpyrimidine.

o Materials:

o

B-dicarbonyl compound (e.g., acetylacetone)

[¢]

Amidine (e.g., formamidine)

o

Base (e.g., sodium ethoxide)

[e]

Anhydrous ethanol
e Procedure:

o Dissolve the B-dicarbonyl compound in anhydrous ethanol in a round-bottom flask
equipped with a reflux condenser and a magnetic stirrer.

o Add a solution of the base (e.g., sodium ethoxide in ethanol) to the flask and stir for a
specified period at room temperature to form the enolate.

o To this mixture, add the amidine hydrochloride salt.

o Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and neutralize with an
appropriate acid (e.qg., acetic acid).

o Remove the solvent under reduced pressure.

o Purify the crude product by a suitable method, such as column chromatography or
distillation, to obtain the desired pyrimidine derivative.

4.2. Reactivity

The pyrimidine ring is an electron-deficient system, which influences its reactivity.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b018481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Nucleophilic Substitution: The electron-withdrawing nature of the two nitrogen atoms makes
the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack, especially when
substituted with good leaving groups like halogens.[1]

» Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult
due to its electron-deficient character. However, the presence of activating groups can
facilitate such reactions.

o Reactivity of the Methyl Group: The methyl group at the 4-position can exhibit reactivity, such
as condensation reactions, particularly if the ring nitrogen atoms can stabilize any resulting
negative charge on the methyl carbon.

Biological Activity and Signaling Pathways

While numerous pyrimidine derivatives have been extensively studied and have shown a wide
range of biological activities, including anticancer,[4] anti-inflammatory, and antimicrobial
properties, specific data on the biological effects of the parent 4-methylpyrimidine molecule is
limited in the available literature. The pyrimidine scaffold is a key pharmacophore in many
biologically active compounds.

The de novo pyrimidine synthesis pathway is crucial for cellular proliferation and is often
upregulated in cancer cells. This pathway is regulated by major signaling hubs, including the
MTOR pathway.[5][6] Inhibition of this pathway has been explored as a therapeutic strategy in
virology and oncology.[7]

Below is a diagram illustrating the general de novo pyrimidine biosynthesis pathway and its
regulation by the mTOR signaling pathway.
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De Novo Pyrimidine Biosynthesis and mTOR Signaling
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Caption: De novo pyrimidine biosynthesis pathway and its regulation by mTORC1 signaling.
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Safety and Handling

4-Methylpyrimidine is a flammable liquid and vapor.[2] It should be handled with appropriate
personal protective equipment, including gloves and safety glasses, in a well-ventilated area.
Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

Conclusion

4-Methylpyrimidine is a fundamental heterocyclic compound with well-defined chemical and
physical properties. While it serves as a crucial building block in the synthesis of a wide array of
biologically active pyrimidine derivatives, its own biological activity is not extensively
documented. The established synthetic routes to the pyrimidine core and the known reactivity
of the ring system provide a solid foundation for its use in medicinal chemistry and drug
discovery programs. Further research into the specific biological effects of 4-methylpyrimidine
could unveil novel applications for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylpyrimidine:
Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018481#4-methylpyrimidine-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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